molecular formula C24H32ClN3O5 B4910351 ethyl N-[11-(2-morpholin-4-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrate;hydrochloride

ethyl N-[11-(2-morpholin-4-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrate;hydrochloride

Cat. No.: B4910351
M. Wt: 478.0 g/mol
InChI Key: YSRNNZFLRSXGAQ-UHFFFAOYSA-N
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Description

Ethyl N-[11-(2-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a benzobbenzazepine core, and a carbamate group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[11-(2-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride typically involves multiple steps, including the formation of the benzobCommon reagents used in these reactions include ethyl chloroformate, morpholine, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[11-(2-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzobenzazepine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl N-[11-(2-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[11-(2-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[11-(2-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl N-[11-(2-morpholin-4-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4.ClH.H2O/c1-3-31-24(29)25-20-11-10-19-9-8-18-6-4-5-7-21(18)27(22(19)16-20)23(28)17(2)26-12-14-30-15-13-26;;/h4-7,10-11,16-17H,3,8-9,12-15H2,1-2H3,(H,25,29);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRNNZFLRSXGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C(C)N4CCOCC4)C=C1.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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